molecular formula C8H6N2O3 B8655479 Methyl 5-cyano-6-hydroxypicolinate

Methyl 5-cyano-6-hydroxypicolinate

Cat. No.: B8655479
M. Wt: 178.14 g/mol
InChI Key: SFTOUZFLPVPPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-6-hydroxypicolinate is a picolinic acid derivative featuring a methyl ester group, a cyano substituent at position 5, and a hydroxyl group at position 6 on the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (cyano) and polar (hydroxyl) groups.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

methyl 5-cyano-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H6N2O3/c1-13-8(12)6-3-2-5(4-9)7(11)10-6/h2-3H,1H3,(H,10,11)

InChI Key

SFTOUZFLPVPPOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
This compound 5-CN, 6-OH C₈H₆N₂O₃ 194.15 High polarity due to CN/OH; potential H-bond donor
Methyl 5-bromo-6-cyanopicolinate 5-Br, 6-CN C₈H₅BrN₂O₂ 241.04 Bromine enhances reactivity (e.g., nucleophilic substitution)
Ethyl 5-cyanopicolinate 5-CN, ethyl ester C₉H₈N₂O₂ 176.17 Lower volatility vs. methyl ester; acute oral toxicity (Category 4)
Methyl 6-chloro-5-methylpicolinate 6-Cl, 5-CH₃ C₈H₈ClNO₂ 199.61 Chloro/methyl groups reduce polarity; similarity score 0.94
Methyl 6-chloro-5-(hydroxymethyl)picolinate 6-Cl, 5-CH₂OH C₈H₈ClNO₃ 201.61 Hydroxymethyl enhances hydrophilicity; research use only

Key Findings:

Substituent Effects on Reactivity: The bromo group in Methyl 5-bromo-6-cyanopicolinate (CAS 959741-33-4) facilitates nucleophilic substitution reactions, unlike the hydroxyl group in the target compound, which may participate in intramolecular hydrogen bonding .

Polarity and Solubility: this compound exhibits higher polarity compared to methyl ester analogues with non-polar substituents (e.g., methyl or chloro groups), enhancing aqueous solubility . Ethyl 5-cyanopicolinate (CAS 41051-03-0) demonstrates lower volatility than methyl esters but shares acute oral toxicity risks (H302) .

Biological and Industrial Applications: Hydroxyl-containing derivatives (e.g., Methyl 6-chloro-5-(hydroxymethyl)picolinate) are prioritized in drug discovery for their hydrogen-bonding capacity, which improves target binding .

Research Implications and Gaps

  • Toxicity Data: Limited toxicity profiles are available for this compound. Ethyl 5-cyanopicolinate’s classification (H302, H319) suggests the need for similar safety evaluations for the target compound .
  • Synthetic Routes: While Methyl 5-bromo-6-cyanopicolinate’s synthesis is documented, pathways for introducing hydroxyl groups at position 6 remain underexplored .
  • Stability Studies: The electron-withdrawing cyano group may accelerate ester hydrolysis under basic conditions, warranting stability studies compared to methyl/chloro analogues .

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